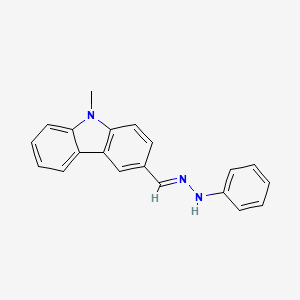
9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone, also known as MCCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of carbazole, which is a heterocyclic aromatic compound commonly found in nature. MCCP has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Mecanismo De Acción
The mechanism of action of 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone involves the formation of a complex between the compound and the metal ion. This complex can then be detected using fluorescence spectroscopy, allowing for the quantification of metal ions in biological samples.
Biochemical and Physiological Effects:
9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone has been shown to have minimal biochemical and physiological effects, making it a valuable tool for scientific research. The compound has been shown to be non-toxic and non-cytotoxic, indicating that it can be used in a wide range of biological applications without causing harm to cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone in laboratory experiments include its high selectivity for metal ions, its low toxicity, and its ease of synthesis. However, one limitation of using 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone is its relatively low quantum yield, which can limit its sensitivity in detecting metal ions.
Direcciones Futuras
There are several future directions for research involving 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone. One potential application is the use of 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone as a fluorescent probe for the detection of metal ions in living cells. Additionally, 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone could be used in the development of new sensors for the detection of environmental pollutants. Further research is needed to explore these and other potential applications of 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone in scientific research.
Métodos De Síntesis
9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone can be synthesized through several methods, including the reaction of 9-methylcarbazole-3-carbaldehyde with phenylhydrazine in the presence of an acid catalyst. Another method involves the reaction of 9-methylcarbazole-3-carbaldehyde with phenylhydrazine in the presence of a base catalyst. These methods have been optimized to yield high purity 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone for scientific research applications.
Aplicaciones Científicas De Investigación
9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone has been extensively studied for its potential applications in scientific research. One of the most significant applications is its use as a fluorescent probe for the detection of metal ions. 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone has been shown to selectively bind to metal ions such as copper, nickel, and zinc, making it a valuable tool for detecting these ions in biological samples.
Propiedades
IUPAC Name |
N-[(E)-(9-methylcarbazol-3-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c1-23-19-10-6-5-9-17(19)18-13-15(11-12-20(18)23)14-21-22-16-7-3-2-4-8-16/h2-14,22H,1H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCLQCCSZZPMMA-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=NNC3=CC=CC=C3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=N/NC3=CC=CC=C3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-9H-carbazole-3-carboxaldehyde phenylhydrazone | |
CAS RN |
36132-18-0 |
Source


|
| Record name | 9H-Carbazole-3-carboxaldehyde, 9-methyl-, phenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036132180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)




![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5756398.png)
![1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)
![methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B5756411.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide](/img/structure/B5756427.png)
![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)
![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)